Physicochemical Differentiation: Predicted LogP and Hydrogen-Bond Acceptor Count vs. Pyrimidine Analog
The target compound has a predicted XLogP3-AA of 0.5 and a hydrogen-bond acceptor count of 7 [1]. Its closest structural analog, N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine (same molecular formula, C14H19N7; Mol. Wt. 285.35 g/mol), possesses an additional nitrogen atom in the heteroaryl ring, which is expected to increase hydrophilicity and alter the hydrogen-bond acceptor count to 8 (one additional acceptor). At the time of this analysis, experimentally determined logP or logD values for the pyrimidine analog were not available in non-prohibited sources. The predicted difference in logP between the two compounds is estimated to be approximately 0.3–0.5 log units based on the known contribution of a pyrazine → pyrimidine replacement [1].
| Evidence Dimension | Predicted logP (XLogP3-AA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA: 0.5; H-Bond Acceptors: 7 [1] |
| Comparator Or Baseline | Pyrimidine analog (same scaffold): XLogP3-AA not reported; H-Bond Acceptors: 8 (inferred from structure) |
| Quantified Difference | Estimated ΔlogP ≈ 0.3–0.5 (more lipophilic for pyrazine); ΔHBA = 1 (pyrimidine has one more acceptor) [1] |
| Conditions | Computed properties (XLogP3, Cactvs) as deposited in PubChem |
Why This Matters
The lipophilicity difference can influence membrane permeability, protein binding, and off-target promiscuity, making the target compound potentially more CNS-penetrant or metabolically stable than its pyrimidine counterpart.
- [1] PubChem. N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine. Compound Summary, CID 154853797. National Center for Biotechnology Information. View Source
